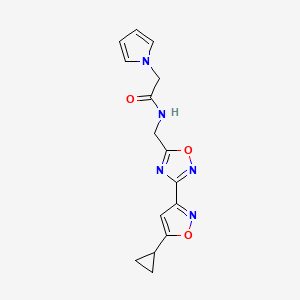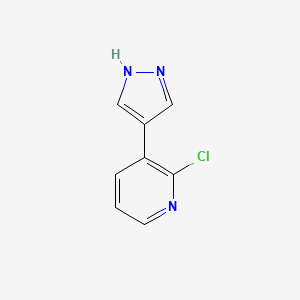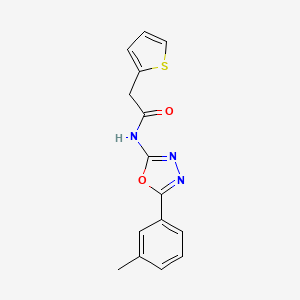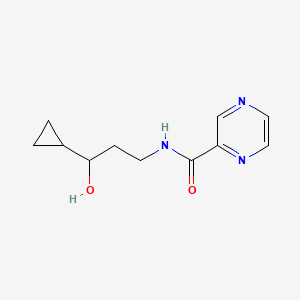
3-シクロプロピル-3-ヒドロキシプロピル)-ピラジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazine derivative that is synthesized through a specific method and has been found to exhibit several biochemical and physiological effects.
科学的研究の応用
抗菌活性
3-シクロプロピル-3-ヒドロキシプロピル)-ピラジン-2-カルボキサミドは、有望な抗菌特性を示します。研究者たちは、細菌、真菌、その他の微生物に対するその有効性を調査してきました。 研究によると、この化合物は、重要な細胞プロセスを阻害したり、特定の酵素と干渉したりすることによって細菌の増殖を阻害する可能性があることが示唆されています .
キナーゼ阻害
キナーゼは、細胞シグナル伝達経路において重要な役割を果たします。この化合物の特定の誘導体は、キナーゼ阻害活性があることが示されています。 キナーゼ阻害剤は、がん治療や、キナーゼの調節不全が病因に寄与するその他の疾患において、価値のあるものとなっています .
詳細については、以下に示す研究論文を参照してください。
- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(9), 1981–2006
作用機序
Target of Action
It’s worth noting that pyrrolopyrazine derivatives, which include compounds similar to n-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, which suggests they may have multiple molecular and cellular effects .
生化学分析
Biochemical Properties
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazine derivatives, including N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, have been shown to exhibit kinase inhibitory activity . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting their binding and transport properties.
Cellular Effects
The effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the kinase inhibitory activity of pyrazine derivatives suggests that N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may inhibit kinase enzymes, thereby affecting downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazine derivatives can exhibit varying degrees of stability, which can impact their biological activity . Long-term exposure to N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, pyrazine derivatives have been shown to influence the metabolism of amino acids and nucleotides, which are essential for cell growth and function. The study of these metabolic pathways can provide insights into the biochemical roles of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide.
Transport and Distribution
The transport and distribution of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10(8-1-2-8)3-4-14-11(16)9-7-12-5-6-13-9/h5-8,10,15H,1-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMNTBBIKZHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2567198.png)
![5-(3-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567199.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)
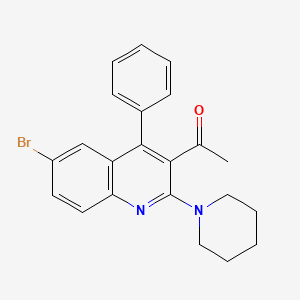

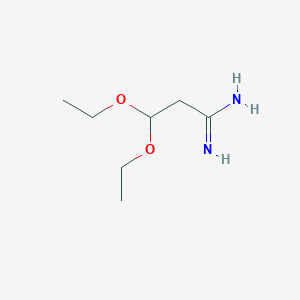
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)
![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)
